4-({[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate
Overview
Description
This compound is a nitrogen-containing complex cyclic compound . It’s also known as N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide . The molecule has a flattened structure with specific dihedral angles .
Synthesis Analysis
The synthesis of similar compounds involves washing with water and extraction several times with CHCl3. The combined extracts are dried over anhydrous Na2SO4 and evaporated in vacuum to get a white solid product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoxazinone plane . More detailed structural information can be obtained from NMR, FTIR, and MS (GC) spectra .Chemical Reactions Analysis
The compound can react with primary aromatic amines, such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone. It can also react with heterocyclic amines and diamines under different conditions . Furthermore, it can react with both sodium azide and active methylene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. For example, it is a white solid product after synthesis . More detailed properties can be obtained from NMR, FTIR, and MS (GC) spectra .Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, similar compounds have shown a wide range of biological activities. They exhibit antitubercular, antihypertensive, anticancer, anti-HIV, antiviral, anti-inflammatory, and antifungal activities . They have also been used as analgesics and inhibitors for various enzymes .
Future Directions
Properties
IUPAC Name |
[4-[[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-14(26)29-18-11-9-15(10-12-18)21(27)24-17-6-4-5-16(13-17)22-25-20-8-3-2-7-19(20)23(28)30-22/h2-13H,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRXCEWURBACJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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